BRD4 Dual Bromodomain Inhibitory Potency: Cross-Patent Comparator Analysis for 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
In biochemical TR-FRET assays measuring inhibition of BRD4 bromodomains BD1 and BD2, 1-((4-bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline (Incyte Example 44/44A/44B) exhibits an IC₅₀ of <100 nM against both domains, representing a pan-BD1/BD2 inhibitory profile [1]. Within the same Incyte patent family assay platform, structurally distinct indoline-sulfonamide analogs demonstrate a range of potencies: Example 42B (BDBM391548) shows IC₅₀ = 100 nM, while Example 28 (BDBM419945) exhibits a significantly weaker IC₅₀ of 550 nM [2][3]. This represents a >5.5-fold potency advantage over Example 28 within the same assay system, while maintaining parity with other potent examples. The <100 nM dual BD1/BD2 activity distinguishes this compound from BD1-selective indoline chemotypes reported in the literature, where selectivity ratios exceeding 100-fold for BD1 over BD2 have been engineered through alternative C5-substitution patterns [4].
| Evidence Dimension | BRD4-BD1/BD2 dual inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM (BRD4-BD1 and BRD4-BD2) |
| Comparator Or Baseline | Incyte Example 42B: IC₅₀ = 100 nM; Incyte Example 28: IC₅₀ = 550 nM |
| Quantified Difference | >5.5-fold more potent than Example 28; approximately equipotent to Example 42B |
| Conditions | White 384-well polystyrene plate; TR-FRET format; BRD4-BD1 assay volume 40 μL; BRD4-BD2 assay volume 60 μL |
Why This Matters
Sub-100 nM dual BD1/BD2 potency defines this compound as a pan-BET inhibitor suitable for applications requiring simultaneous engagement of both bromodomains, in contrast to BD1-selective chemotypes that may produce divergent transcriptional effects.
- [1] BindingDB. BDBM391552: BRD4-BD1/BD2 IC₅₀ < 100 nM. Entry ID 3092. Accessed 2026. View Source
- [2] BindingDB. BDBM391548 (Example 42B): BRD4-BD1/BD2 IC₅₀ = 100 nM. Entry ID 11354. Accessed 2026. View Source
- [3] BindingDB. BDBM419945 (Example 28): BRD4-BD1/BD2 IC₅₀ = 550 nM. Entry ID from US11059821. Accessed 2026. View Source
- [4] Xu, J. et al. Structure-based optimization of a series of selective BET inhibitors containing aniline or indoline groups. Eur. J. Med. Chem. 2018, 150, 264–273. View Source
